molecular formula C14H28N2O2Si2 B14546144 [1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine) CAS No. 62141-66-6

[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)

Cat. No.: B14546144
CAS No.: 62141-66-6
M. Wt: 312.55 g/mol
InChI Key: CAMGWROXHWWKIX-UHFFFAOYSA-N
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Description

[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine): is an organosilicon compound characterized by the presence of silicon-nitrogen bonds and a phenylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine) typically involves the reaction of 1,4-dihydroxybenzene with N,N,1,1-tetramethylsilanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the silicon-nitrogen bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine): undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The silicon-nitrogen bonds can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include silanol, silane, and substituted silane derivatives

Scientific Research Applications

[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine): has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in the development of silicon-based biomaterials.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine) exerts its effects involves the interaction of its silicon-nitrogen bonds with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical reactivity. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to understand the compound’s behavior at the molecular level.

Comparison with Similar Compounds

[1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine): can be compared with other similar compounds, such as:

    1,4-Bis(trimethylsilyloxy)benzene: Similar in structure but lacks the nitrogen atoms.

    1,4-Phenylenebis(dimethylsilanamine): Similar but with different substituents on the silicon atoms.

    1,4-Bis(dimethylsilyloxy)benzene: Similar but with different substituents on both the silicon and nitrogen atoms.

The uniqueness of [1,4-Phenylenebis(oxy)]bis(N,N,1,1-tetramethylsilanamine)

Properties

CAS No.

62141-66-6

Molecular Formula

C14H28N2O2Si2

Molecular Weight

312.55 g/mol

IUPAC Name

N-[[4-[dimethylamino(dimethyl)silyl]oxyphenoxy]-dimethylsilyl]-N-methylmethanamine

InChI

InChI=1S/C14H28N2O2Si2/c1-15(2)19(5,6)17-13-9-11-14(12-10-13)18-20(7,8)16(3)4/h9-12H,1-8H3

InChI Key

CAMGWROXHWWKIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)N(C)C

Origin of Product

United States

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